Gonadorelin
Overview
Description
Gonadorelin is a synthetic decapeptide that mimics the naturally occurring gonadotropin-releasing hormone (GnRH). It is primarily used in fertility medicine and to treat conditions such as amenorrhea and hypogonadism . This compound stimulates the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the anterior pituitary gland .
Mechanism of Action
Target of Action
Gonadorelin, also known as gonadotropin-releasing hormone (GnRH), primarily targets the anterior pituitary gland . The primary role of this target is to stimulate the synthesis and release of two crucial hormones: follicle-stimulating hormone (FSH) and luteinizing hormone (LH) .
Mode of Action
This compound acts similarly to naturally occurring GnRH. It stimulates the synthesis and release of LH from the anterior pituitary gland . FSH production and release are also increased by this compound, but to a lesser degree . The interaction of this compound with its targets leads to increased levels of LH and FSH, which in turn stimulate the gonads and sex organs to produce reproductive hormones .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the hypothalamic-pituitary-gonadal axis . This compound stimulates the synthesis and release of FSH and LH in the pituitary gland. This process is controlled by the frequency and amplitude of GnRH pulses, as well as the feedback of androgens and estrogens . The pulsatility of GnRH secretion is necessary to ensure correct reproductive function .
Pharmacokinetics
It’s known that this compound has a short half-life, which necessitates the use of infusion pumps for its clinical use .
Result of Action
The molecular and cellular effects of this compound’s action involve the stimulation of reproductive hormone production. By increasing the levels of LH and FSH, this compound triggers the gonads and sex organs to produce reproductive hormones . This leads to a complex process of follicular growth, ovulation, and corpus luteum maintenance in females, and spermatogenesis in males .
Action Environment
It’s known that the frequency and amplitude of gnrh pulses, as well as the feedback of androgens and estrogens, play a crucial role in controlling the synthesis and release of fsh and lh . This suggests that factors affecting these parameters could potentially influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Gonadorelin interacts with the GnRH receptor on the anterior pituitary gland . The binding of this compound to its receptor stimulates the synthesis and release of the gonadotropins: follicle-stimulating hormone (FSH) and luteinizing hormone (LH) . These interactions are essential for the regulation of the reproductive system.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by triggering the release of FSH and LH from the anterior pituitary . These hormones then regulate the function of the gonads, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level primarily by stimulating the synthesis and release of LH from the anterior pituitary gland . It also increases the production and release of FSH, but to a lesser degree . These effects are achieved through the binding of this compound to the GnRH receptor, leading to changes in gene expression and enzyme activation .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its short half-life requires the use of infusion pumps for clinical use
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. For instance, in rats, an ED50 of about 80 ng/animal was derived, and the full effective dose was estimated to be 150-200 ng/animal . In cattle, the increase in plasma LH and FSH occurs in all stages of the oestrous cycle .
Metabolic Pathways
This compound is involved in the GnRH signaling pathway, which plays a crucial role in the regulation of reproduction . It interacts with the GnRH receptor, leading to the release of FSH and LH, which then regulate the function of the gonads .
Preparation Methods
Gonadorelin is synthesized using solid-phase peptide synthesis (SPPS), a method that allows for the sequential addition of amino acids to a growing peptide chain . The process typically involves the following steps:
Starting Material: Fmoc-D-Ala-Wang resin is used as the starting resin carrier.
Coupling: The resin reacts with an activated protected amino acid solution to form peptide bonds.
Cleavage and Purification: The peptide is cleaved from the resin and purified using high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Gonadorelin undergoes various chemical reactions, including:
Hydrolysis: This compound is metabolized through hydrolysis.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: This compound can undergo substitution reactions, particularly at the amino acid side chains.
Common reagents used in these reactions include acids, bases, and specific enzymes. The major products formed from these reactions are typically smaller peptide fragments or amino acids .
Scientific Research Applications
Gonadorelin has a wide range of scientific research applications:
Comparison with Similar Compounds
Gonadorelin is often compared with other GnRH analogs and peptides such as:
Kisspeptin: Regulates the pulsatile secretion of GnRH and influences the release of LH and FSH.
Triptorelin: Another GnRH analog used for similar therapeutic purposes.
Human Chorionic Gonadotropin (hCG): Used in post-cycle therapy and ovulation induction.
This compound is unique in its ability to precisely mimic the natural GnRH, making it highly effective in diagnostic and therapeutic applications .
Properties
IUPAC Name |
N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H75N17O13/c1-29(2)19-38(49(80)67-37(9-5-17-60-55(57)58)54(85)72-18-6-10-43(72)53(84)62-25-44(56)75)66-46(77)26-63-47(78)39(20-30-11-13-33(74)14-12-30)68-52(83)42(27-73)71-50(81)40(21-31-23-61-35-8-4-3-7-34(31)35)69-51(82)41(22-32-24-59-28-64-32)70-48(79)36-15-16-45(76)65-36/h3-4,7-8,11-14,23-24,28-29,36-43,61,73-74H,5-6,9-10,15-22,25-27H2,1-2H3,(H2,56,75)(H,59,64)(H,62,84)(H,63,78)(H,65,76)(H,66,77)(H,67,80)(H,68,83)(H,69,82)(H,70,79)(H,71,81)(H4,57,58,60) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLXSAKCOAKORKW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H75N17O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1182.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
5.88e-02 g/L | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Systemic - Like naturally occurring gonadotropin-releasing hormone (GnRH), gonadorelin primarily stimulates the synthesis and release of luteinizing hormone (LH) from the anterior pituitary gland. Follicle-stimulating hormone (FSH) production and release is also increased by gonadorelin, but to a lesser degree. In prepubertal females and some gonadal function disorders, the FSH response may be greater than the LH response. For the treatment of amenorrhea, delayed puberty, and infertility the administration of gonadorelin is used to simulate the physiologic release of GnRH from the hypothalamus in treatment of delayed puberty, treatment of infertility caused by hypogonadotropic hypogonadism, and induction of ovulation in those women with hypothalamic amenorrhea. This results in increased levels of pituitary gonadotropins LH and FSH, which subsequently stimulate the gonads to produce reproductive steroids. | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
33515-09-2, 9034-40-6, 71447-49-9, 6918-09-8 | |
Record name | Gonadorelin | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00644 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Luteinizing hormone-releasing factor | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Luteinizing hormone-releasing factor | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.892 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gonadorelin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.852 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Luteinizing hormone releasing hormone human acetate salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Gonadorelin | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014782 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Gonadorelin interact with its target and what are the downstream effects?
A1: this compound is a synthetic analogue of gonadotropin-releasing hormone (GnRH). [] It acts as an agonist at the GnRH receptor in the anterior pituitary gland. [] Binding of this compound to this receptor stimulates the synthesis and release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). [, ] These hormones play crucial roles in regulating reproductive processes, including ovulation and spermatogenesis. []
Q2: What is the molecular formula and weight of this compound?
A2: this compound has the molecular formula C55H75N17O13 and a molecular weight of 1182.3 g/mol. []
Q3: Is there spectroscopic data available for this compound?
A3: While the provided research papers do not delve into detailed spectroscopic characterization, techniques like mass spectrometry (LC-MS, FAB-MS) have been employed to identify this compound and its degradation products. [, ]
Q4: What is known about the stability of this compound in aqueous solutions?
A4: this compound exhibits degradation in aqueous solutions, influenced by factors like pH, temperature, and ionic strength. [] Its stability is highest at a pH of 5-5.5. [] Degradation pathways include deamidation, hydrolysis, debutylation, and epimerization. [, ]
Q5: How does the formulation of this compound impact its stability?
A5: The provided research highlights the importance of formulation for this compound stability. Lyophilized this compound acetate demonstrates superior stability compared to the hydrochloride salt. [] Research is ongoing to develop formulations with enhanced stability and bioavailability. []
Q6: How do structural modifications of this compound affect its activity and potency?
A6: Research into this compound analogues like buserelin, goserelin, and triptorelin reveals the impact of structural changes on degradation pathways and potentially on receptor binding affinity. [] Specific modifications influence the susceptibility to deamidation, debutylation, and hydrolysis. []
Q7: What is the relationship between this compound dose and LH release?
A7: Studies using bovine anterior pituitary cell cultures indicate a dose-dependent increase in LH secretion with increasing this compound concentrations. [] This underscores the compound's ability to stimulate LH release in a controlled manner. []
Q8: Does the administration route of this compound influence its effects?
A8: Comparing intramuscular, intravaginal, and subcutaneous routes of this compound administration reveals varying efficacies in inducing ovulation and LH release in different animal models. [, , , , ] This highlights the importance of route optimization for desired therapeutic outcomes. [, , , , ]
Q9: What in vitro models have been used to study this compound's effects?
A9: Bovine anterior pituitary cell cultures provide a valuable in vitro model to study this compound's effects on LH and FSH secretion in a controlled environment. [] This approach enables researchers to investigate dose-responses and cellular mechanisms. []
Q10: What animal models have been employed in this compound research?
A10: A range of animal models, including cattle, mares, sheep, goats, rabbits, and llamas, have been used to investigate this compound's effects on reproductive processes like ovulation, luteal development, and pregnancy rates. [, , , , , , , , , , , ] These models help bridge the gap between in vitro findings and clinical applications. [, , , , , , , , , , , ]
Q11: What is known about the safety profile of this compound?
A11: While generally considered safe, rare cases of anaphylaxis following this compound administration have been reported. [] This underscores the need for caution and appropriate medical supervision during its use. []
Q12: What analytical methods are employed to quantify this compound?
A12: High-performance liquid chromatography (HPLC) plays a crucial role in determining the purity and stability of this compound in various formulations. [] Mass spectrometry techniques, including LC-MS and FAB-MS, are instrumental in identifying this compound and characterizing its degradation products. [, ] Radioimmunoassay (RIA) is another technique employed to measure hormone levels, such as testosterone, in response to this compound treatment. []
Q13: Are there alternatives to this compound for inducing ovulation?
A13: Research explores alternative approaches for ovulation induction, including natural mating and the use of other hormones like equine chorionic gonadotropin (eCG). [, ] Comparing the efficacy and practicality of these methods is crucial for optimizing reproductive management strategies. [, ]
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